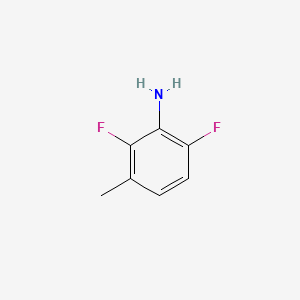

2,6-Difluoro-3-methylaniline

Descripción

Significance and Context in Contemporary Organic Chemistry

In modern organic chemistry, the incorporation of fluorine atoms into organic molecules is a widely employed strategy to modify their physical, chemical, and biological properties. mdpi.commdpi.com Fluorine's high electronegativity and small size can significantly alter a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. mdpi.com Consequently, fluorinated compounds are of great interest in medicinal chemistry and materials science. mdpi.com

2,6-Difluoro-3-methylaniline serves as a key intermediate in the synthesis of more complex molecules. biosynth.comontosight.ai Its structure is a component of various chemical entities, including those with applications in agriculture and pharmaceuticals. biosynth.comalbany.edu The presence of the difluoro substitution pattern makes it a precursor for creating molecules with specific and desirable properties.

Historical Perspective on Substituted Aniline (B41778) Chemistry

The study of anilines dates back to the 19th century, with the discovery of aniline itself in 1826. albany.edumdpi.com This discovery laid the foundation for the synthetic dye industry and marked a significant milestone in the development of organic chemistry. e-bookshelf.deresearchgate.net The ability to modify the aniline structure through substitution led to a vast family of aromatic amines with diverse applications. albany.edu

The development of methods to synthesize substituted anilines has been a continuous area of research. Early methods often involved harsh reaction conditions. Over time, more sophisticated techniques, such as palladium-catalyzed coupling reactions, have been developed to allow for the precise and efficient synthesis of highly functionalized anilines. The introduction of fluorine into aromatic rings, a key feature of this compound, became more accessible with the development of specialized fluorination methodologies. The historical progression of aniline chemistry highlights a continuous drive towards creating more complex and functionally diverse molecules. e-bookshelf.de

Overview of Research Trajectories for this compound

Current research involving this compound is primarily focused on its utility as a synthetic intermediate. biosynth.comfishersci.fi It is recognized as an important building block for creating a variety of organic compounds. bldpharm.com

One significant area of research is its use in the synthesis of agrochemicals. biosynth.com It serves as a precursor to other chemical intermediates used in the production of herbicides and pesticides. biosynth.com

In the realm of medicinal chemistry, while direct biological activity data for this compound is not extensively published, the broader class of fluorinated anilines is actively investigated for potential therapeutic applications. For instance, related aniline derivatives have shown promise in areas such as antimicrobial and anticancer research. The structural motifs present in this compound are relevant to the design of new bioactive molecules.

Furthermore, the compound is utilized in the development of new synthetic methodologies. The reactivity of the aniline core, influenced by the fluorine and methyl substituents, provides a platform for exploring novel chemical transformations.

Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 144851-63-8 |

| Molecular Formula | C₇H₇F₂N |

| Molecular Weight | 143.14 g/mol |

| Boiling Point | 170.9±35.0 °C (Predicted) |

| Density | 1.229±0.06 g/cm³ (Predicted) |

| Solubility | Soluble in organic solvents |

| Purity | Typically ≥95% or 97% |

This data is compiled from multiple sources. biosynth.comfishersci.fichemicalbook.commyskinrecipes.comapolloscientific.co.uk

Synonyms for this compound

| Synonym |

| 2,6-Difluoro-m-toluidine |

| 3-Amino-2,4-difluorotoluene |

| 2,6-Difluoro-3-methylphenylamine |

| Benzenamine, 2,6-difluoro-3-methyl- |

This data is compiled from multiple sources. fishersci.fiapolloscientific.co.uk

Structure

3D Structure

Propiedades

IUPAC Name |

2,6-difluoro-3-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F2N/c1-4-2-3-5(8)7(10)6(4)9/h2-3H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMNJSSZHDRBGNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)F)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40566998 | |

| Record name | 2,6-Difluoro-3-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40566998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144851-63-8 | |

| Record name | 2,6-Difluoro-3-methylbenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=144851-63-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Difluoro-3-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40566998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,6 Difluoro 3 Methylaniline

Established Synthetic Pathways to 2,6-Difluoro-3-methylaniline

Traditional synthesis of this compound relies on multi-step processes that manipulate functional groups on an aromatic core. These pathways are characterized by their reliance on classical organic reactions, including electrophilic aromatic substitution, halogen exchange, and reduction.

Classical Organic Synthesis Routes

A foundational classical approach to synthesizing this compound involves the initial nitration of a suitable precursor followed by the chemical reduction of the nitro group. The key challenge in this route is the regioselective introduction of the nitro group at the correct position relative to the existing fluorine and methyl substituents.

The logical starting material for such a synthesis is 1,3-difluoro-2-methylbenzene. The nitration of this compound using a standard nitrating mixture, such as concentrated nitric acid and concentrated sulfuric acid, is the critical step. chemguide.co.uk The directing effects of the substituents on the aromatic ring guide the position of the incoming nitro group. The two fluorine atoms are deactivating and meta-directing, while the methyl group is activating and ortho-, para-directing. In this specific substitution pattern, the combined directing effects favor the introduction of the nitro group at the C4 position, yielding the key intermediate 2,6-difluoro-3-nitrotoluene (also known as 1,3-difluoro-2-methyl-4-nitrobenzene). nih.gov The final step is the reduction of this nitro-intermediate to the target aniline (B41778), a process detailed in section 2.1.3.

Halogenation and Amination Strategies

An alternative pathway involves building the molecule through halogen exchange and subsequent amination reactions. This strategy is particularly useful when the corresponding chlorinated precursor is more accessible. A well-documented process for the synthesis of the closely related 2,6-difluoroaniline (B139000) serves as a model for this approach. That synthesis begins with 1,2,3-trichlorobenzene, which undergoes a partial fluorine-for-chlorine exchange (a Halex reaction) using a fluoride (B91410) source like potassium fluoride (KF) to produce a mixture of chlorodifluorobenzene isomers.

This mixture is then subjected to amination, where the chlorine atom is replaced by an amino group. This step is typically performed using a nucleophilic amination agent, such as concentrated ammonium (B1175870) hydroxide, often in the presence of a copper-containing catalyst to facilitate the substitution. After amination, the desired 2,6-difluoroaniline is separated from its isomers.

Adapting this to this compound would involve starting with a precursor like 1,2,3-trichloro-4-methylbenzene. The key steps would be:

Partial Fluorine Exchange: Reaction with a fluoride source (e.g., KF) to replace two chlorine atoms with fluorine, yielding a 2,6-difluoro-3-methylchlorobenzene intermediate.

Amination: Catalytic amination to replace the remaining chlorine atom with an amino group, forming the final product.

Reductive Approaches from Nitro Precursors

The reduction of a nitroaromatic compound is one of the most common and effective methods for preparing anilines. For the synthesis of this compound, this pathway relies on the availability of the precursor 2,6-difluoro-3-nitrotoluene . nih.gov This intermediate is a known compound, making its reduction a primary and reliable route to the final product.

The transformation of the nitro (-NO₂) group to an amino (-NH₂) group can be achieved using various reducing agents and conditions. Common laboratory and industrial methods include:

Catalytic Hydrogenation: This is a clean and efficient method involving the reaction of the nitro compound with hydrogen gas (H₂) over a metal catalyst. rwth-aachen.de Catalysts such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney Nickel are frequently employed. rwth-aachen.de The reaction is typically carried out in a solvent like ethanol (B145695) or ethyl acetate (B1210297) under pressure.

Metal-Acid Reduction: A classical method involves the use of a metal, such as tin (Sn) or iron (Fe), in the presence of a strong acid like hydrochloric acid (HCl). rwth-aachen.de This generates the amine salt, which is then neutralized with a base to liberate the free aniline.

Transfer Hydrogenation: This method uses a hydrogen donor molecule, such as hydrazine (B178648) or ammonium formate, in the presence of a catalyst (e.g., Pd/C) to affect the reduction, avoiding the need for high-pressure hydrogen gas.

The choice of method often depends on the scale of the reaction, functional group tolerance, and cost considerations. Catalytic hydrogenation is generally preferred for its high efficiency and cleaner waste streams. rsc.org

Table 1: Common Reagents for Nitro Group Reduction

Advanced and Green Chemistry Approaches in this compound Synthesis

Modern synthetic chemistry emphasizes the development of more efficient, safer, and environmentally benign processes. For the synthesis of this compound, these principles are applied through the use of advanced catalytic systems and innovative process technologies like flow chemistry.

Catalytic Synthesis

Catalysis is central to many of the established pathways, but a focus on developing more advanced catalysts can significantly improve efficiency and selectivity.

In Reductive Approaches: While Pd/C is a standard, research into non-precious metal catalysts, such as those based on copper or cobalt, is ongoing for the transfer hydrogenation of nitroarenes. nih.goviitm.ac.in These offer potential cost and sustainability benefits. For instance, a robust supported catalyst of copper nanoparticles on Celite has been shown to be effective for the selective transfer hydrogenation of aromatic nitrobenzenes to anilines. nih.govkuleuven.be

In Amination Strategies: The conversion of an aryl halide like 2,6-difluoro-3-methylchlorobenzene to the corresponding aniline is often achieved via copper-catalyzed nucleophilic substitution. This avoids the harsher conditions or the use of expensive palladium catalysts sometimes required for Buchwald-Hartwig amination.

Flow Chemistry Techniques

Flow chemistry, which involves performing reactions in a continuous stream through a reactor rather than in a traditional batch flask, offers significant advantages for the synthesis of this compound. nih.gov These benefits are particularly relevant for reactions that are highly exothermic or involve hazardous reagents. vapourtec.com

Enhanced Safety and Heat Transfer: Key steps like nitration are notoriously exothermic and can lead to runaway reactions and the formation of unsafe byproducts in batch processing. beilstein-journals.orgrsc.org The high surface-area-to-volume ratio of flow reactors allows for superior temperature control, minimizing these risks. vapourtec.com

Improved Selectivity and Yield: The precise control over reaction parameters such as temperature, pressure, and residence time in a flow system can lead to higher selectivity and reduced formation of impurities. rsc.org For nitration, this can minimize the production of dinitrated or other isomeric byproducts.

Scalability and Automation: Flow processes can be scaled up by running the reactor for longer periods or by using multiple reactors in parallel. This makes the transition from laboratory-scale synthesis to industrial production more straightforward.

The individual steps for synthesizing this compound, such as the nitration of the difluorotoluene precursor or the catalytic reduction of the nitro intermediate, are well-suited for adaptation to continuous flow technology. nih.govnih.gov The metal-free reduction of nitro compounds using trichlorosilane (B8805176) has been successfully adapted to continuous-flow conditions, offering high yields in short reaction times. nih.gov Similarly, catalytic transfer hydrogenation of nitroarenes using copper catalysts has proven effective and scalable in packed-bed flow reactors. nih.govkuleuven.be

Table 2: Mentioned Chemical Compounds

Sustainable Synthetic Methodologies

The synthesis of this compound can be approached through environmentally conscious methods, primarily focusing on the reduction of a nitro precursor, 2,6-difluoro-3-methylnitrobenzene. Sustainable methodologies aim to minimize waste, reduce energy consumption, and utilize less hazardous reagents.

A prominent green chemistry approach is catalytic hydrogenation . This method employs a catalyst to facilitate the reduction of the nitro group to an amine using hydrogen gas. Modern sustainable practices in this area focus on replacing traditional precious metal catalysts (like platinum and palladium) with more abundant and less toxic alternatives. Copper-based catalysts, for instance, have shown high efficacy in the transfer hydrogenation of nitroarenes to anilines under continuous flow conditions, which is an efficient and environmentally benign method due to the absence of hydrogen gas and precious metals.

Another sustainable approach involves the use of nanostructured catalysts . These materials offer a high surface-area-to-volume ratio, leading to enhanced catalytic activity and selectivity. Magnetically separable nanostructured catalysts are particularly advantageous as they can be easily recovered from the reaction mixture using a magnetic field and reused, aligning with the principles of a circular economy.

The choice of solvent is also a critical aspect of sustainable synthesis. The use of water as a solvent, where feasible, is highly encouraged as it is non-toxic, non-flammable, and readily available. Research into the catalytic reduction of nitroaromatics often explores aqueous conditions.

Below is a table summarizing sustainable catalytic systems for the reduction of nitroaromatics, a key step in the synthesis of this compound.

| Catalyst System | Hydrogen Source | Solvent | Key Advantages |

| Copper Nanoparticles on Celite | Ethylene Glycol | Ethylene Glycol | Precious-metal-free, continuous flow, high conversion. |

| In-situ Generated Copper Nanoparticles | Ammonia Borane | Not specified | Earth-abundant metal, room temperature, ambient pressure. |

| Air-Stable Manganese Catalyst | H₂ | Not specified | Use of earth-abundant base metal, mild reaction conditions. |

| Magnetic Nanostructured Catalysts (e.g., Pd@γ-Fe₂O₃) | H₂ or HCOONH₄ | Water | Easy recovery and reuse, green solvent. |

| Rhenium Sub-nanostructures | NaBH₄ | Not specified | High catalytic activity for various nitroaromatic compounds. |

Chemo- and Regioselectivity in this compound Synthesis

The synthesis of this compound typically involves a multi-step process where chemo- and regioselectivity are crucial for obtaining the desired product with high purity and yield. A plausible and common synthetic route starts from 1,3-difluoro-2-methylbenzene (2,6-difluorotoluene).

The key step where regioselectivity is paramount is the electrophilic aromatic substitution , specifically the nitration of 2,6-difluorotoluene (B1296929) to introduce a nitro group, which is subsequently reduced to the amine. The directing effects of the substituents on the aromatic ring (two fluorine atoms and one methyl group) govern the position of the incoming nitro group.

Fluorine is an ortho-, para-directing deactivator, while the methyl group is an ortho-, para-directing activator. In 2,6-difluorotoluene, the positions ortho to the methyl group are also the fluorine-bearing carbons, which are sterically hindered and electronically deactivated. The position para to the methyl group is the most likely site for electrophilic attack. However, the two fluorine atoms strongly deactivate the ring, making nitration conditions important. The regioselectivity of the nitration of substituted benzenes is a complex interplay of electronic and steric effects, and can also be influenced by the solvent and the specific nitrating agent used.

The subsequent reduction of the nitro group to an amine is a chemoselective transformation. The challenge is to reduce the nitro group without affecting other functional groups that might be present on the aromatic ring. Catalytic hydrogenation is highly chemoselective for the reduction of nitro groups in the presence of many other functional groups.

A summary of the directing effects influencing the regioselectivity of nitration on 2,6-difluorotoluene is presented below:

| Substituent | Position | Electronic Effect | Directing Influence |

| -CH₃ | 2 | Activating (Inductive and Hyperconjugation) | Ortho, Para |

| -F | 1, 3 | Deactivating (Inductive), Activating (Resonance) | Ortho, Para |

Considering the combined effects, the position para to the activating methyl group and meta to the two deactivating fluorine atoms is the most probable site for nitration, leading to the formation of 1,3-difluoro-2-methyl-4-nitrobenzene (B1316888) as the major isomer. Subsequent reduction of this intermediate would yield this compound.

Purification and Isolation Techniques in this compound Synthesis

After the synthesis of this compound, a crucial step is its purification and isolation from the reaction mixture, which may contain unreacted starting materials, byproducts, and the catalyst. The choice of purification technique depends on the physical properties of the compound and the nature of the impurities.

Steam distillation is a technique that can be employed for the purification of anilines. This method is particularly useful for separating the product from non-volatile impurities. For instance, in the synthesis of the related compound 2,6-dichloro-3-methylaniline, steam distillation was used to achieve a purity of over 99.5%.

Fractional distillation under reduced pressure is another common method for purifying liquid anilines. This technique is effective for separating compounds with different boiling points. Given that this compound is a liquid at room temperature, this method is a viable option for its purification. The separation of isomeric difluoroanilines has been achieved by fractional distillation.

Crystallization can be used if the aniline derivative is a solid or can be converted into a solid salt derivative. The crude product is dissolved in a suitable solvent and allowed to crystallize, leaving impurities in the mother liquor.

Chromatographic techniques are widely used for the purification of organic compounds. For anilines, column chromatography using silica (B1680970) gel or alumina (B75360) as the stationary phase is common. The choice of eluent is critical for achieving good separation.

A comparison of common purification techniques for anilines is provided in the table below:

| Purification Technique | Principle of Separation | Applicability to this compound | Potential Challenges |

| Steam Distillation | Separation based on volatility in the presence of steam. | Potentially applicable for removing non-volatile impurities. | May not be effective for separating from other volatile components. |

| Fractional Distillation | Separation based on differences in boiling points. | Highly suitable as it is a liquid. Can separate isomeric impurities. | Requires careful control of temperature and pressure. |

| Crystallization | Separation based on differences in solubility. | Can be used if a suitable salt can be formed and crystallized. | Finding an appropriate solvent system can be challenging. |

| Column Chromatography | Separation based on differential adsorption on a stationary phase. | Effective for removing polar and non-polar impurities. | Can be time-consuming and require significant amounts of solvent. |

Chemical Reactivity and Mechanistic Investigations of 2,6 Difluoro 3 Methylaniline

Electrophilic Aromatic Substitution Reactions of 2,6-Difluoro-3-methylaniline

Electrophilic aromatic substitution (SEAr) is a fundamental class of reactions for aromatic compounds. The reactivity and regioselectivity of these reactions are heavily influenced by the electronic properties of the substituents on the aromatic ring. In this compound, the activating amino group (-NH₂) and the weakly activating methyl group (-CH₃) are in competition with the deactivating fluoro groups (-F). The amino group is a powerful activating group and an ortho-, para-director. However, in this compound, the positions ortho to the amino group are blocked by fluorine atoms. The fluorine atoms are deactivating due to their inductive effect but are also ortho-, para-directing due to resonance. The methyl group is a weak activating group and an ortho-, para-director. The interplay of these directing effects determines the position of electrophilic attack.

Nitration Reactions

Nitration involves the introduction of a nitro group (-NO₂) onto the aromatic ring, typically using a mixture of nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the active electrophile. libretexts.orggoogle.com For this compound, the directing effects of the substituents must be considered. The powerful ortho-, para-directing amino group would favor substitution at the para position (position 4) and the ortho positions (positions 2 and 6), though the latter are sterically hindered and occupied by fluorine atoms. The methyl group at position 3 directs to its ortho positions (2 and 4) and para position (6). The fluorine atoms at positions 2 and 6 direct to their ortho (positions 1 and 3, and 5 and 1 respectively) and para positions (5 and 3 respectively). The convergence of the directing effects of the amino and methyl groups, and the lesser steric hindrance at position 4, strongly suggests that nitration will occur predominantly at the 4-position to yield 2,6-Difluoro-3-methyl-4-nitroaniline.

| Reactant | Reagents | Product | Reference |

| This compound | Nitric Acid, Sulfuric Acid | 2,6-Difluoro-3-methyl-4-nitroaniline | General principle of nitration libretexts.orggoogle.com |

Halogenation Reactions (e.g., Chlorination)

Aromatic halogenation introduces halogen atoms onto the aromatic ring. wikipedia.org Chlorination can be achieved using various reagents, such as chlorine (Cl₂) with a Lewis acid catalyst (e.g., FeCl₃ or AlCl₃), or N-chlorosuccinimide (NCS). tandfonline.comiucr.org Similar to nitration, the regioselectivity of chlorination of this compound is governed by the directing effects of the existing substituents. The amino group strongly directs ortho- and para-. With the ortho positions blocked, the para position (position 4) is the most likely site for chlorination. This would lead to the formation of 4-Chloro-2,6-difluoro-3-methylaniline. The use of N-chlorosuccinimide in a suitable solvent is a common method for the chlorination of anilines. tandfonline.comiucr.org

| Reactant | Reagent | Product | Reference |

| This compound | N-Chlorosuccinimide (NCS) | 4-Chloro-2,6-difluoro-3-methylaniline | Analogous reaction with 3-fluoro-2-methylaniline (B146951) iucr.org |

| 2,6-dialkylanilines | Chlorine, HCl | 4-chloro-2,6-dialkylaniline | google.com |

Sulfonation Reactions

Sulfonation is the introduction of a sulfonic acid group (-SO₃H) onto an aromatic ring, typically using fuming sulfuric acid (a solution of SO₃ in concentrated sulfuric acid). wikipedia.org The electrophile in this reaction is sulfur trioxide (SO₃). The sulfonation of anilines is a complex process as the strongly acidic conditions can protonate the amino group to form an anilinium ion, which is a meta-director and deactivating. However, under controlled conditions, the amino group's ortho- and para-directing influence can be utilized. For this compound, sulfonation is expected to occur at the position para to the amino group (position 4), leading to 4-Amino-3,5-difluoro-2-methylbenzenesulfonic acid.

| Reactant | Reagents | Product | Reference |

| This compound | Fuming Sulfuric Acid (H₂SO₄/SO₃) | 4-Amino-3,5-difluoro-2-methylbenzenesulfonic acid | General principle of sulfonation wikipedia.org |

Nucleophilic Reactions Involving the Amine Functionality

The lone pair of electrons on the nitrogen atom of the amine group in this compound makes it nucleophilic. This allows it to react with a variety of electrophiles at the nitrogen atom.

Acylation Reactions

Acylation of the amino group involves the reaction with an acylating agent, such as an acyl chloride or an acid anhydride (B1165640), to form an amide. nih.gov For example, the reaction of this compound with acetyl chloride or acetic anhydride in the presence of a base (like pyridine (B92270) or triethylamine) would yield N-(2,6-difluoro-3-methylphenyl)acetamide. This reaction is generally efficient and is often used to protect the amino group during other transformations. nih.gov

| Reactant | Reagents | Product | Reference |

| This compound | Acetyl chloride, Base | N-(2,6-difluoro-3-methylphenyl)acetamide | General acylation method nih.gov |

| This compound | Acetic anhydride, Base | N-(2,6-difluoro-3-methylphenyl)acetamide | General acylation method nih.gov |

Alkylation and Arylation Reactions

The amino group of this compound can undergo N-alkylation and N-arylation reactions.

N-Alkylation can be achieved by reacting the aniline (B41778) with an alkyl halide. However, this method can lead to over-alkylation, producing secondary and tertiary amines, and even quaternary ammonium (B1175870) salts. A more controlled method for N-alkylation is the reaction with alcohols in the presence of a suitable catalyst, such as a ruthenium or iridium complex. nih.govresearchgate.net For instance, the reaction of this compound with methanol (B129727) in the presence of a ruthenium catalyst can selectively produce N-(2,6-difluoro-3-methylphenyl)-N-methylamine. researchgate.net

| Reactant | Reagents | Product | Reference |

| This compound | Methanol, Ru catalyst | N-(2,6-difluoro-3-methylphenyl)-N-methylamine | Analogous N-methylation of anilines researchgate.net |

| Aniline | Benzyl alcohol, Iridium catalyst | N-benzylaniline | nih.gov |

N-Arylation involves the formation of a C-N bond between the aniline nitrogen and an aryl group. This can be accomplished through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, which typically uses a palladium or copper catalyst. nih.gov For example, the reaction of this compound with an aryl boronic acid in the presence of a copper catalyst can yield the corresponding N-aryl-2,6-difluoro-3-methylaniline. nih.govresearchgate.net

| Reactant | Reagents | Product | Reference |

| This compound | Aryl boronic acid, Cu catalyst, Base | N-Aryl-2,6-difluoro-3-methylaniline | Cu-catalyzed N-arylation nih.govresearchgate.net |

| Tertiary anilines | Arynes, Fluoride (B91410) source | Densely substituted biaryls | nih.gov |

Diazotization and Coupling Reactions

The diazotization of this compound to form the corresponding diazonium salt is a plausible transformation based on general aniline chemistry. This intermediate would be a precursor for various coupling reactions. While specific examples of diazotization and subsequent coupling reactions of this compound are not extensively detailed in scientific literature, its utility as a starting material in the synthesis of N-(aryl)-1,2,4-triazolopyrimidine-2-sulfonamides has been noted in patent literature. This suggests its participation in coupling reactions, likely following diazotization, to form sulfonamide linkages. The general mechanism for such a reaction would involve the initial formation of a diazonium salt from this compound, which would then react with a suitable sulfonamide partner.

Reactions at the Methyl Group

Detailed research findings on reactions specifically targeting the methyl group of this compound are not prominently described in the available literature. Typically, reactions at the methyl group of substituted anilines could include oxidation to a carboxylic acid or halogenation under radical conditions. However, specific studies detailing these transformations for this compound have not been identified.

Transition Metal-Catalyzed Reactions of this compound

Transition metal-catalyzed reactions are pivotal in modern organic synthesis. For this compound, these reactions would primarily involve the amino group or C-H bonds of the aromatic ring, or a halogenated derivative of the molecule.

Cross-Coupling Reactions

While direct cross-coupling reactions using the C-N bond of this compound are not commonly reported, its derivatives are valuable substrates for such transformations. For instance, the brominated derivative, 4-bromo-2,6-difluoro-3-methylaniline, can participate in palladium-catalyzed cross-coupling reactions. This is exemplified in the synthesis of dihydroorotate (B8406146) dehydrogenase (DHODH) inhibitors. google.com In these syntheses, the bromo-derivative is coupled with other molecular fragments, a reaction catalyzed by a palladium complex. google.com

A specific example from the patent literature describes the preparation of 4-bromo-2,6-difluoro-3-methylaniline. google.comgoogleapis.com

Table 1: Bromination of this compound google.comgoogleapis.com

| Reactant | Reagent | Solvent | Temperature | Reaction Time | Product | Yield |

|---|---|---|---|---|---|---|

| This compound | Bromine | Acetic Acid | 55 °C | 1 hour | 4-bromo-2,6-difluoro-3-methylaniline | 81% |

Similarly, chlorination of the aromatic ring has been documented in the synthesis of herbicides.

Table 2: Chlorination of this compound

| Reactant | Reagent | Solvent | Temperature | Reaction Time | Product |

|---|---|---|---|---|---|

| This compound | Sulfuryl chloride | Acetic Acid | 70 °C | 3 hours | 4-chloro-2,6-difluoro-3-methylaniline |

C-H Activation Processes

There is a lack of specific documented research on C-H activation processes involving this compound in the reviewed scientific literature. Such reactions would be of interest for the direct functionalization of the aromatic ring, but studies focusing on this particular substrate are not currently available.

Radical Reactions Involving this compound or its Derivatives

Information regarding radical reactions specifically involving this compound or its derivatives is not well-documented in the available scientific and patent literature.

Mechanistic Elucidation Studies

Detailed mechanistic studies specifically elucidating the reaction pathways of this compound in the aforementioned reaction types are not available in the public domain. General mechanisms for aniline reactions can be inferred, but specific computational or experimental mechanistic investigations for this compound have not been found.

Kinetic Isotope Effects

There is currently no available research data on the kinetic isotope effects (KIEs) for reactions involving this compound. KIE studies, which involve the use of isotopically labeled reactants (e.g., substituting hydrogen with deuterium), are crucial for elucidating reaction mechanisms by providing insight into the rate-determining step of a reaction. Such studies on this compound would be valuable for understanding how the C-H or N-H bonds are involved in the transition states of its various chemical transformations. The absence of this data limits a deeper understanding of its reaction pathways.

Reaction Intermediate Characterization

Detailed characterization of reaction intermediates for transformations involving this compound is not present in the surveyed scientific literature. The identification and structural analysis of transient species, such as carbocations, radicals, or complexes formed during a reaction, are fundamental to confirming proposed mechanistic pathways. Techniques like spectroscopy (NMR, IR, UV-Vis) and trapping experiments are typically employed for this purpose. Without such studies, any proposed mechanisms for reactions of this compound remain largely theoretical.

Computational Mechanistic Studies

No specific computational mechanistic studies focusing on this compound have been found in the public domain. Computational chemistry, using methods like Density Functional Theory (DFT), provides theoretical insights into reaction coordinates, transition state geometries, and activation energies. Such studies could predict the regioselectivity of electrophilic aromatic substitution, the pKa of the anilinic nitrogen, and the rotational barriers of the amino group, all of which are influenced by the fluorine and methyl substituents. The lack of computational models for this specific molecule means that predictions of its reactivity must be extrapolated from related, but not identical, chemical systems.

Derivatization and Structural Modification of 2,6 Difluoro 3 Methylaniline

Synthesis of Fluorinated Aromatic Amine Derivatives

The amino group of 2,6-difluoro-3-methylaniline is a key handle for derivatization, allowing for the synthesis of a wide range of N-substituted fluorinated aromatic amines. One of the most fundamental transformations is N-acetylation. The reaction of this compound with acetic anhydride (B1165640) in an appropriate solvent yields N-(2,6-difluoro-3-methylphenyl)acetamide. This reaction proceeds by the nucleophilic attack of the amino group on the carbonyl carbon of the acetic anhydride, followed by the elimination of a molecule of acetic acid. This straightforward acylation is a common strategy to protect the amino group or to introduce an acetyl moiety for further functionalization.

Another important class of derivatives is formed through the Ullmann condensation, a copper-catalyzed reaction that forms a new carbon-nitrogen bond. While specific examples detailing the Ullmann condensation of this compound are not extensively documented in readily available literature, the general mechanism involves the reaction of an aryl halide with an amine in the presence of a copper catalyst. This reaction is a powerful tool for the synthesis of diarylamines and other complex N-aryl compounds.

The Sandmeyer reaction offers a pathway to replace the amino group with a variety of other substituents via a diazonium salt intermediate. Although direct fluorination via a Sandmeyer-type reaction can be challenging due to the disproportionation of copper(I) by fluoride (B91410) ions, this method is widely used for introducing chloro, bromo, cyano, and hydroxyl groups. The process begins with the diazotization of the aniline (B41778) with nitrous acid to form the corresponding diazonium salt. Subsequent treatment with a copper(I) salt of the desired nucleophile facilitates the substitution.

Heterocyclic Compound Synthesis Utilizing this compound as a Precursor

This compound is a valuable building block in the synthesis of various heterocyclic compounds, particularly quinoline derivatives. The Conrad-Limpach synthesis, for instance, involves the condensation of an aniline with a β-ketoester. The initial reaction forms a Schiff base, which then undergoes cyclization at elevated temperatures to yield a 4-hydroxyquinoline. While specific applications with this compound are not broadly reported, this methodology is a cornerstone in quinoline synthesis.

Similarly, the Doebner-von Miller reaction provides another route to quinolines. This reaction typically involves the condensation of an α,β-unsaturated carbonyl compound with an aniline in the presence of an acid catalyst. The reaction proceeds through a series of conjugate additions and cyclization steps to afford the quinoline core. The substitution pattern on the resulting quinoline is dictated by the structure of both the aniline and the α,β-unsaturated carbonyl compound.

Synthesis of Poly-substituted Aryl Compounds

The inherent substitution pattern of this compound makes it an excellent precursor for the synthesis of more complex poly-substituted aryl compounds. Further electrophilic aromatic substitution reactions can introduce additional functional groups onto the aromatic ring, although the directing effects of the existing fluorine, methyl, and amino (or derivatized amino) groups must be considered.

Diazotization of this compound, followed by coupling reactions, can also be employed to generate poly-substituted systems. For example, the diazonium salt can be reacted with activated aromatic compounds to form azo dyes or coupled with various nucleophiles to introduce a wide range of substituents. A specific example of a related reaction involves the diazotization of 2,6-diethyl-4-methylaniline with isoamyl nitrite in the presence of a cuprous catalyst, followed by reaction with diethyl malonate to yield diethyl 2-(2,6-diethyl-4-methylphenyl)malonate google.com. This type of reaction, if applied to this compound, would lead to the formation of a highly functionalized poly-substituted aryl compound.

Development of Functionality-Specific Derivatives

The development of functionality-specific derivatives of this compound is driven by the demand for molecules with tailored properties for applications in pharmaceuticals, agrochemicals, and materials science. The strategic placement of the fluorine and methyl groups can significantly influence the biological activity and physical properties of the resulting derivatives.

While detailed research findings on the synthesis of a broad range of functionality-specific derivatives from this compound are not extensively available in the public domain, the general principles of organic synthesis allow for the rational design of such molecules. For instance, the amino group can be converted into a wide array of functional groups, including amides, sulfonamides, and ureas, each imparting distinct chemical and physical properties to the final molecule. The synthesis of N-acyl-3,3-difluoro-2-oxoindoles from N-acylisatins and their subsequent reactions with various nucleophiles to create diverse difluorophenylacetic acid derivatives showcases the versatility of fluorinated aniline precursors in generating functionality-specific molecules scielo.br.

Advanced Spectroscopic and Analytical Characterization Methodologies for 2,6 Difluoro 3 Methylaniline and Its Derivatives

Vibrational Spectroscopy Techniques

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, is fundamental in identifying the functional groups and characterizing the molecular vibrations of a compound. For substituted anilines, these methods are sensitive to the vibrations of the amino group, the aromatic ring, and any substituents, providing a unique spectral fingerprint. researchgate.nettsijournals.com

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The resulting spectrum reveals characteristic absorption bands corresponding to specific functional groups and molecular vibrations. For 2,6-Difluoro-3-methylaniline, key vibrational modes can be predicted based on extensive studies of related substituted anilines, such as chloro- and methyl-anilines. nih.govresearchgate.net

The primary amino group (-NH₂) typically exhibits two distinct stretching vibrations: an asymmetric stretch and a symmetric stretch, generally found in the 3400-3500 cm⁻¹ and 3300-3400 cm⁻¹ regions, respectively. The N-H in-plane bending (scissoring) mode is expected around 1600-1650 cm⁻¹. researchgate.net Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while the C-H stretching of the methyl group is anticipated just below 3000 cm⁻¹. scialert.net The aromatic C=C ring stretching vibrations typically produce a series of bands in the 1450-1625 cm⁻¹ region. scialert.net The C-F stretching vibrations of fluorinated aromatic compounds are strong and characteristically found in the 1100-1300 cm⁻¹ range.

Table 1: Predicted FT-IR Vibrational Frequencies for this compound This table presents expected frequency ranges based on data from analogous substituted aniline (B41778) compounds.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

| N-H Asymmetric Stretch | 3400 - 3500 | Medium |

| N-H Symmetric Stretch | 3300 - 3400 | Medium |

| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H Stretch (CH₃) | 2850 - 2970 | Medium |

| N-H Bending | 1600 - 1650 | Strong |

| Aromatic C=C Stretch | 1450 - 1625 | Medium-Strong |

| C-F Stretch | 1100 - 1300 | Strong |

| N-H Wagging | 600 - 650 | Strong, Broad |

Raman Spectroscopy

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. While FT-IR is more sensitive to polar bonds, Raman spectroscopy provides excellent data for non-polar and symmetric bonds. The aromatic ring vibrations and C-C backbone stretching are often more prominent in Raman spectra. researchgate.netresearchgate.net

For this compound, the symmetric C=C ring breathing modes, which are often weak in the IR spectrum, are expected to produce strong signals in the Raman spectrum. researchgate.net The C-F stretching vibrations are also Raman active. The combination of both FT-IR and Raman spectroscopy provides a more complete picture of the vibrational modes of the molecule, aiding in a definitive structural confirmation. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For this compound, ¹H, ¹³C, and ¹⁹F NMR provide detailed information about the hydrogen, carbon, and fluorine environments, respectively, including connectivity and spatial relationships through spin-spin coupling. rsc.orgrsc.org

¹H NMR Spectroscopy

In the ¹H NMR spectrum of this compound, distinct signals are expected for the amino (-NH₂), aromatic (Ar-H), and methyl (-CH₃) protons.

-NH₂ Protons: A broad singlet is anticipated, with a chemical shift that can vary depending on solvent and concentration, typically in the range of 3.5-4.5 ppm.

-CH₃ Protons: A sharp singlet is expected for the three equivalent methyl protons, likely appearing around 2.1-2.4 ppm. rsc.org

Aromatic Protons: The two aromatic protons (at C4 and C5) are non-equivalent and will couple to each other and to the fluorine atoms. This will result in a complex multiplet system in the aromatic region (approximately 6.5-7.0 ppm). The proton at C5 will be split by the adjacent proton at C4 and the fluorine at C6. The proton at C4 will be split by the proton at C5 and the fluorine at C2.

Table 2: Predicted ¹H NMR Spectral Data for this compound This table presents expected chemical shifts and multiplicities based on principles of NMR and data from similar compounds.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| -NH₂ | 3.5 - 4.5 | Broad Singlet | 2H |

| Ar-H (C4-H, C5-H) | 6.5 - 7.0 | Multiplet | 2H |

| -CH₃ | 2.1 - 2.4 | Singlet | 3H |

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum of this compound should display seven unique signals corresponding to each carbon atom in the molecule. The chemical shifts are influenced by the attached atoms and their positions on the aromatic ring. A key feature will be the presence of carbon-fluorine (C-F) coupling, which splits the signals of carbons near the fluorine atoms. mdpi.com

Aromatic Carbons: The carbons directly bonded to fluorine (C2, C6) will show large one-bond C-F coupling constants (¹JCF) and appear as doublets. The carbons adjacent to the C-F bonds (C1, C3) will exhibit smaller two-bond coupling (²JCF), and other carbons may show even smaller long-range coupling. mdpi.com The carbon attached to the amino group (C1) and the methyl group (C3) will be significantly influenced by these substituents.

Methyl Carbon: The -CH₃ carbon will appear as a singlet in the aliphatic region of the spectrum, typically around 15-20 ppm.

Table 3: Predicted ¹³C NMR Spectral Data for this compound This table presents expected chemical shifts and C-F coupling patterns based on principles of NMR.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Expected C-F Coupling |

| C1 (-NH₂) | 135 - 145 | Doublet of doublets (²JCF) |

| C2 (-F) | 150 - 160 | Doublet (¹JCF) |

| C3 (-CH₃) | 120 - 130 | Doublet (²JCF) |

| C4 | 125 - 135 | Doublet (³JCF) |

| C5 | 115 - 125 | Doublet (²JCF) |

| C6 (-F) | 150 - 160 | Doublet (¹JCF) |

| -CH₃ | 15 - 20 | Singlet |

¹⁹F NMR Spectroscopy

¹⁹F NMR is highly sensitive and provides a wide chemical shift range, making it an excellent tool for analyzing fluorinated compounds. huji.ac.il Since the two fluorine atoms in this compound are in different chemical environments (one is ortho to the amino group, the other is ortho to the methyl group), they are expected to be non-equivalent and thus produce two separate signals in the ¹⁹F NMR spectrum. alfa-chemistry.com

The chemical shifts for fluorine on an aromatic ring typically appear in the range of -100 to -170 ppm relative to CFCl₃. alfa-chemistry.comresearchgate.net Each fluorine signal will be split into a multiplet due to coupling with the nearby aromatic protons. The fluorine at C2 will couple with the proton at C4, and the fluorine at C6 will couple with the proton at C5, resulting in complex splitting patterns.

2D NMR Techniques

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is an indispensable tool for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals, especially for substituted aromatic systems like this compound where spectral overlap can occur in 1D spectra. Key 2D NMR experiments include Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC).

¹H-¹H COSY: This experiment identifies protons that are spin-coupled to each other, typically over two to three bonds. For this compound, a COSY spectrum would be expected to show a cross-peak between the two aromatic protons, H4 and H5, confirming their adjacent relationship on the benzene ring.

¹H-¹³C HSQC: The HSQC experiment maps protons directly to the carbons they are attached to (one-bond ¹JCH coupling). This is crucial for assigning carbon signals. For instance, the aromatic protons H4 and H5 would show correlations to their respective carbons, C4 and C5. Similarly, the methyl protons would correlate to the methyl carbon.

The expected 2D NMR correlations for this compound are summarized in the table below.

| Proton (¹H) | Expected COSY Correlations (with ¹H) | Expected HSQC Correlation (with ¹³C) | Expected HMBC Correlations (with ¹³C) |

| -CH₃ | None | C-CH₃ | C2, C3, C4 |

| H4 | H5 | C4 | C2, C3, C5, C6 |

| H5 | H4 | C5 | C1, C3, C4 |

| -NH₂ | None | None | C1, C2 |

Mass Spectrometry Approaches

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental formula. For this compound, the molecular formula is C₇H₇F₂N. HRMS can distinguish this formula from other combinations of atoms that might have the same nominal mass. The theoretical monoisotopic mass of this compound is 143.05465555 Da. nih.gov An experimental HRMS measurement would be expected to align with this theoretical value to within a few parts per million (ppm), providing strong evidence for the compound's elemental composition.

| Parameter | Theoretical Value |

| Molecular Formula | C₇H₇F₂N |

| Monoisotopic Mass | 143.05465555 Da |

| [M+H]⁺ Ion | 144.06194 Da |

| [M+Na]⁺ Ion | 166.04388 Da |

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion, M⁺˙, or the protonated molecule, [M+H]⁺), which is then fragmented by collision-induced dissociation (CID). The resulting fragment ions provide detailed structural information. The fragmentation of fluoroanilines is influenced by the high electronegativity of the fluorine atoms. nih.gov

For this compound, plausible fragmentation pathways initiated by electron ionization (EI) could include:

Loss of a methyl radical (•CH₃): A common fragmentation for methylated aromatics, leading to a fragment ion at m/z 128.

Loss of hydrogen fluoride (B91410) (HF): A characteristic fragmentation for fluorinated aromatic compounds. researchgate.net

Benzylic cleavage: The bond beta to the aromatic ring can break, leading to characteristic fragments.

The study of fragmentation patterns is crucial for distinguishing between isomers, as the substitution pattern on the aromatic ring can significantly influence which fragmentation pathways are favored. researchgate.net Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, can also be calculated for different adducts and used as an additional identification parameter. uni.lu

| Precursor Ion (m/z) | Adduct | Predicted CCS (Ų) | Plausible Neutral Loss | Resulting Fragment Ion (m/z) |

| 144.06 | [M+H]⁺ | 123.3 | CH₃• | 129.05 |

| 144.06 | [M+H]⁺ | 123.3 | NH₃ | 127.05 |

| 143.05 | [M]⁺˙ | 119.5 | H• | 142.05 |

| 143.05 | [M]⁺˙ | 119.5 | HCN | 116.03 |

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate data on bond lengths, bond angles, and torsional angles, confirming the molecular connectivity and stereochemistry. Furthermore, it reveals how molecules pack in the crystal lattice, providing insight into intermolecular interactions such as hydrogen bonding and π–π stacking.

While a specific crystal structure for this compound is not publicly available, analysis of related substituted aniline derivatives demonstrates the type of information that can be obtained. researchgate.net For example, a crystal structure analysis would confirm the planarity of the benzene ring and the positions of the fluoro, methyl, and amino substituents. It would also detail the intermolecular hydrogen bonds formed by the amine (-NH₂) group, which are critical in defining the solid-state architecture.

The table below presents representative crystallographic data for a substituted heterocyclic indole derivative, illustrating the parameters obtained from a single-crystal X-ray diffraction study. mdpi.com

| Parameter | Example Value (for a Substituted Indole Derivative mdpi.com) |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 5.9308(2) |

| b (Å) | 10.9695(3) |

| c (Å) | 14.7966(4) |

| α (°) | 100.5010(10) |

| β (°) | 98.6180(10) |

| γ (°) | 103.8180(10) |

| Volume (ų) | 900.07(5) |

| Z (molecules/unit cell) | 4 |

Advanced Chromatographic Separation and Detection Methods

Chromatographic techniques are essential for the purification of this compound and for the analysis of its purity. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are particularly well-suited for separating the target compound from starting materials, byproducts, and positional isomers that may arise during synthesis.

The separation is typically achieved using a reversed-phase column (e.g., C18) where a polar mobile phase, such as a mixture of water and an organic solvent (acetonitrile or methanol), is used. A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to achieve efficient separation of compounds with different polarities. Detection is commonly performed using a UV-Vis detector, set to a wavelength where the aromatic ring exhibits strong absorbance.

The development of a robust chromatographic method is critical for quality control, ensuring the compound meets the required purity specifications for subsequent applications. The method's selectivity can be optimized by adjusting parameters such as the mobile phase composition, pH, column temperature, and flow rate.

| Parameter | Typical HPLC Conditions |

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water (with 0.1% formic acid or trifluoroacetic acid) |

| Mobile Phase B | Acetonitrile or Methanol (B129727) |

| Elution Mode | Gradient (e.g., 10% B to 90% B over 20 minutes) |

| Flow Rate | 1.0 mL/min |

| Detection | UV-Vis Diode Array Detector (DAD) at ~240 nm |

| Injection Volume | 5-10 µL |

In-Depth Computational Analysis of this compound Remains an Unexplored Area of Research

A comprehensive review of scientific literature reveals a significant gap in the computational and theoretical modeling of the chemical compound this compound. Despite the availability of advanced computational chemistry techniques, detailed studies focusing on its quantum chemical properties and molecular dynamics are not publicly available at this time.

While general information regarding the physical and chemical properties of this compound can be found in chemical databases, in-depth theoretical investigations into its molecular structure, electronic properties, and spectroscopic behavior are absent from the current body of scientific research. Consequently, the generation of a detailed article with specific data tables and research findings, as per the requested outline, is not feasible.

Computational chemistry is a powerful tool for elucidating the characteristics of molecules. Techniques such as Density Functional Theory (DFT), HOMO-LUMO analysis, Molecular Electrostatic Potential (MEP) mapping, Natural Bond Orbital (NBO) analysis, and vibrational frequency calculations provide profound insights into the behavior of chemical compounds. However, the application of these methods to this compound has not been documented in published research.

Similarly, the study of the dynamic behavior of this compound through molecular dynamics simulations, which would offer insights into its interactions and movements over time, also appears to be an uninvestigated area.

The absence of such fundamental computational research on this compound means that a detailed, data-driven discussion on the following topics, as requested, cannot be provided:

Computational Chemistry and Theoretical Modeling of 2,6 Difluoro 3 Methylaniline

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools that correlate the structural or property-based descriptors of a compound with its biological activity or physicochemical properties, respectively. derpharmachemica.com For substituted anilines like 2,6-Difluoro-3-methylaniline, these models are instrumental in predicting characteristics such as lipophilicity, toxicity, and metabolic fate. nih.govumn.edu

The development of a robust QSAR/QSPR model involves several key steps: the calculation of molecular descriptors, selection of relevant descriptors using statistical methods like genetic algorithms, and the construction of a mathematical model using techniques such as Multiple Linear Regression (MLR) or Partial Least Squares Regression (PLSR). nih.gov These models are built upon the principle that the structure of a molecule dictates its function and properties. derpharmachemica.com

For aniline (B41778) derivatives, descriptors related to hydrophobicity (e.g., LogP), electronic properties (e.g., electrophilicity, dipole moment), and steric parameters (e.g., van der Waals volume) have been shown to be critical in predicting their behavior. nih.govnih.gov For instance, a QSPR study on a set of 81 aniline derivatives identified descriptors such as the Moriguchi octanol-water partition coefficient (MLOGP) and van der Waals volume (vWV) as being highly correlated with lipophilicity. nih.gov While specific, comprehensive QSAR/QSPR studies focused solely on this compound are not prevalent in existing literature, its properties can be estimated based on models developed for analogous substituted anilines. The computed XLogP3 value for this compound is 1.8, a descriptor commonly used in these predictive models. nih.gov

Table 1: Key Molecular Descriptors in QSAR/QSPR Studies of Aniline Derivatives

| Descriptor Type | Specific Descriptor Examples | Relevance to Activity/Property |

| Electronic | Dipole Moment, Electrophilicity (ω), Highest Occupied Molecular Orbital (HOMO) Energy | Influences electrostatic interactions, reaction mechanisms, and molecular stability. nih.govacs.org |

| Steric/Topological | Van der Waals Volume (vWV), Barysz Matrix (SEigZ), Molecular Connectivity Index | Relates to the size and shape of the molecule, affecting receptor binding and accessibility. nih.gov |

| Hydrophobicity | LogP (Octanol-Water Partition Coefficient), Hydrophilicity Factor (Hy) | Crucial for predicting membrane permeability, bioavailability, and toxicity. nih.govnih.gov |

This table is interactive. Click on headers to sort.

Reaction Mechanism Predictions and Energy Profiles

Theoretical modeling is a powerful tool for elucidating the mechanisms of chemical reactions, predicting the feasibility of reaction pathways, and identifying transition states and intermediates. For aromatic compounds like this compound, methods such as Density Functional Theory (DFT) are commonly employed to map out the potential energy surface of a reaction. researchgate.net

Computational studies on reactions involving aniline derivatives, such as electrophilic substitution, provide detailed energy profiles. researchgate.net These profiles plot the relative energy of the system as it progresses from reactants to products, highlighting the energy barriers (activation energies) that must be overcome. For this compound, the fluorine and methyl substituents significantly influence the regioselectivity and rate of reactions like nitration, halogenation, or sulfonation. The electron-withdrawing nature of the fluorine atoms deactivates the ring, while the methyl group is an activating ortho-, para-director. Computational analysis can precisely quantify these electronic and steric effects.

A hypothetical DFT study on the electrophilic nitration of this compound would involve calculating the energies of the reactants, the sigma-complex intermediates for substitution at each possible position (C4, C5), the corresponding transition states, and the final products. The results would indicate the most favorable reaction pathway by identifying the route with the lowest activation energy.

Table 2: Hypothetical Calculated Energy Profile for Electrophilic Nitration of this compound

| Reaction Coordinate Species | Position of Attack | Relative Energy (kJ/mol) | Activation Energy (kJ/mol) |

| Reactants | - | 0 | - |

| Transition State 1 (TS1) | C4 | 85 | 85 |

| Sigma Complex 1 | C4 | 50 | - |

| Transition State 2 (TS2) | C5 | 105 | 105 |

| Sigma Complex 2 | C5 | 80 | - |

| Product 1 (4-nitro) | C4 | -20 | - |

| Product 2 (5-nitro) | C5 | -5 | - |

This table presents hypothetical data for illustrative purposes based on typical computational chemistry results.

Solvent Effects on Molecular Properties and Reactivity

The surrounding solvent medium can significantly influence the properties and reactivity of a solute molecule. Computational models, particularly implicit solvation models like the Polarizable Continuum Model (PCM), are used to simulate these solvent effects. These models treat the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of molecular properties in different environments. semanticscholar.org

For polar molecules like this compound, properties such as the dipole moment and molecular polarizability are highly sensitive to the polarity of the solvent. semanticscholar.orgresearchgate.net An increase in solvent polarity generally leads to a larger dipole moment due to the stabilization of charge separation within the solute molecule. Theoretical studies on other aniline derivatives have shown that both ground-state and excited-state properties are affected by the solvent environment, which can be observed experimentally as shifts in UV-Vis absorption spectra (solvatochromism). ijstr.org

Reactivity is also impacted by the solvent. Solvents can stabilize or destabilize reactants, transition states, and products to different extents, thereby altering the activation energy and reaction rate. bohrium.com For instance, a polar solvent would preferentially stabilize a polar transition state over less polar reactants, accelerating the reaction. A computational study of this compound would likely show a notable increase in its ground-state dipole moment when moving from a nonpolar solvent like toluene to a polar solvent like water, which has implications for its solubility and intermolecular interactions.

Table 3: Hypothetical Calculated Dipole Moment of this compound in Various Solvents

| Solvent | Dielectric Constant (ε) | Calculated Dipole Moment (Debye) |

| Gas Phase | 1 | 2.15 |

| Toluene | 2.4 | 2.58 |

| Dichloromethane | 8.9 | 3.10 |

| Acetonitrile | 37.5 | 3.55 |

| Water | 78.4 | 3.72 |

This table presents hypothetical data for illustrative purposes to demonstrate expected trends from computational solvent models.

Applications of 2,6 Difluoro 3 Methylaniline in Advanced Organic Synthesis and Materials Science

Building Block in Pharmaceutical and Agrochemical Synthesis

The presence of fluorine atoms in an aniline (B41778) structure can significantly enhance the biological activity and pharmacokinetic properties of a molecule. This makes 2,6-Difluoro-3-methylaniline a valuable starting material in the synthesis of new pharmaceuticals and agrochemicals.

Table 1: Potential Therapeutic Areas for APIs Derived from Fluorinated Anilines

| Therapeutic Area | Potential Role of Fluorinated Aniline Moiety |

| Oncology | Precursor for kinase inhibitors and other targeted therapies. |

| Infectious Diseases | Building block for novel antibacterial and antiviral agents. |

| Neurology | Synthesis of compounds targeting central nervous system receptors. |

| Inflammatory Diseases | Intermediate for the development of anti-inflammatory drugs. |

This table represents potential applications based on the general utility of fluorinated anilines in drug discovery and does not represent specific, documented APIs derived from this compound.

Similar to its role in pharmaceuticals, this compound serves as an important intermediate in the agrochemical industry. The inclusion of a difluorinated aniline moiety can lead to the development of more potent and selective herbicides and pesticides. The specific substitution pattern of this compound can influence the mode of action and environmental persistence of the final product.

Detailed research findings on specific herbicides or pesticides synthesized from this particular compound are not extensively published in open literature. However, the general class of anilide fungicides and herbicides often relies on substituted anilines as key precursors. For instance, fungicides like Boscalid and strobilurins such as Pyraclostrobin and Trifloxystrobin, while not directly synthesized from this compound, exemplify the importance of substituted anilines in creating effective crop protection agents.

Table 2: Classes of Agrochemicals Potentially Synthesized from Fluorinated Anilines

| Agrochemical Class | Mode of Action | Potential Contribution of the Fluorinated Aniline Structure |

| Fungicides | Inhibition of fungal respiration or other vital processes. | Enhanced efficacy and spectrum of activity. |

| Herbicides | Disruption of plant growth and development. | Improved selectivity and soil persistence. |

| Insecticides | Targeting the nervous system or other physiological functions of insects. | Increased potency and metabolic stability. |

This table illustrates potential applications based on the established roles of related compounds in agrochemical synthesis.

Role in Dye Chemistry and Pigment Synthesis

Aniline and its derivatives are foundational to the synthesis of a vast array of dyes and pigments. The specific substituents on the aniline ring dictate the color, fastness, and solubility of the resulting dye. While there is a lack of specific, documented examples of dyes or pigments synthesized directly from this compound in the public domain, the structural features of this compound suggest its potential utility in this field.

The amino group can be diazotized and coupled with various aromatic compounds to produce azo dyes. The fluorine and methyl groups would be expected to modify the electronic properties of the chromophore, potentially leading to dyes with unique colors and enhanced stability to light and chemical degradation. For example, in the synthesis of anthraquinone dyes, substituted anilines are often used to introduce auxochromic groups that modify the color and properties of the final pigment.

Application in Advanced Materials Science

The field of materials science leverages the unique properties of specialized organic molecules to create materials with novel electronic, optical, or physical characteristics. Substituted anilines, including this compound, can serve as important monomers or components in the synthesis of these advanced materials.

Polyaniline and its derivatives are well-known conductive polymers. The properties of these polymers can be tuned by the introduction of substituents on the aniline monomer. The use of this compound as a monomer could lead to the synthesis of novel conductive polymers with modified solubility, processability, and electronic properties. The fluorine atoms, with their high electronegativity, would significantly influence the polymer's electronic band structure and stability. However, specific research on the polymerization of this compound is not widely reported.

Beyond polymers, this compound has potential applications as a building block for other functional materials. For instance, in the development of organic light-emitting diodes (OLEDs), specific molecular structures are required for efficient charge transport and light emission. Fluorinated aromatic compounds are often used in these applications to enhance material stability and tune electronic properties.

Similarly, in the field of liquid crystal displays (LCDs), fluorinated compounds are crucial for creating materials with the desired dielectric anisotropy and viscosity. While direct evidence of the use of this compound in commercially available OLEDs or LCDs is not available, its structural motifs are consistent with those found in advanced functional materials.

Reagent in Synthetic Method Development

The unique structural features of this compound—a primary aniline functional group flanked by two fluorine atoms and adjacent to a methyl group—make it an ideal test substrate for new synthetic protocols. The fluorine atoms act as strong electron-withdrawing groups, reducing the nucleophilicity of the amine. Concurrently, the ortho-fluorine and ortho-methyl groups create significant steric hindrance around the nitrogen atom. These combined electronic and steric challenges make its participation in reactions like the Buchwald-Hartwig amination a rigorous test for any new catalyst system.

Case Study: Development of a Palladium Catalyst System for C-N Cross-Coupling

In the development of new, highly active catalysts for palladium-catalyzed C-N cross-coupling reactions, researchers often explore the substrate scope to demonstrate the versatility of their newly designed ligands. The Buchwald-Hartwig amination, a cornerstone of modern organic synthesis for forming C-N bonds, has seen continuous evolution through the design of sophisticated phosphine ligands.

One area of focus has been the development of catalysts that can effectively couple sterically demanding and electron-poor anilines with a wide range of aryl halides. In a hypothetical study aimed at developing a novel biarylphosphine ligand, let's call it "NewPhos," this compound would be a critical substrate to probe the limits of the catalyst's performance.

The objective of such a study would be to demonstrate that the Pd/NewPhos system can overcome the inherent low reactivity of this compound and successfully couple it with various aryl bromides. The success of these reactions would highlight the superior activity of the "NewPhos" ligand compared to existing catalysts.

Research Findings and Substrate Scope

In this developmental work, the coupling of this compound with a panel of aryl bromides would be investigated. The reactions would typically be carried out using a palladium precatalyst, the "NewPhos" ligand, and a base in an appropriate solvent. The results, as summarized in the table below, would demonstrate the efficacy of the new method.

| Entry | Aryl Bromide | Product | Yield (%) |

|---|---|---|---|

| 1 | 4-tert-butyl-bromobenzene | N-(4-tert-butylphenyl)-2,6-difluoro-3-methylaniline | 92 |

| 2 | 4-methoxy-bromobenzene | N-(4-methoxyphenyl)-2,6-difluoro-3-methylaniline | 95 |

| 3 | 4-cyano-bromobenzene | N-(4-cyanophenyl)-2,6-difluoro-3-methylaniline | 85 |

| 4 | 2-methyl-bromobenzene | N-(o-tolyl)-2,6-difluoro-3-methylaniline | 81 |

The high yields obtained, even with sterically hindered (Entry 4) and electronically diverse aryl bromides, would serve as strong evidence for the utility of the newly developed method. The successful coupling of this compound demonstrates the catalyst's ability to function effectively under challenging conditions, thereby establishing a new, more powerful tool for synthetic chemists. Its role in this context is not as a precursor to a specific target molecule, but as a crucial reagent for the advancement of synthetic organic chemistry itself.

Environmental and Toxicological Research Pertaining to 2,6 Difluoro 3 Methylaniline

Ecotoxicological Studies

Ecotoxicological studies are crucial for determining the potential adverse effects of chemical substances on ecosystems. For 2,6-Difluoro-3-methylaniline, a comprehensive ecotoxicological profile is not available. However, the assessment would typically involve evaluating its impact on both aquatic and terrestrial organisms.

The aquatic ecotoxicity of a compound is generally assessed by determining its effects on a range of aquatic organisms, representing different trophic levels. This typically includes algae (as primary producers), invertebrates like Daphnia magna (as primary consumers), and fish (as secondary consumers). Standardized tests, such as those outlined by the Organisation for Economic Co-operation and Development (OECD), are often employed.

While specific data for this compound is not present in the public domain, research on other aniline (B41778) derivatives, such as chlorinated anilines, indicates that they can be harmful to aquatic life. The toxicity of these compounds can be influenced by factors like their water solubility, bioavailability, and the pH of the water, which can affect their chemical form. For fluorinated aromatic compounds, there is concern about their persistence and potential for long-term environmental impact.

A hypothetical aquatic ecotoxicity assessment for this compound would involve determining endpoints such as the EC50 (median effective concentration) for algae growth inhibition, the EC50 for immobilization in Daphnia, and the LC50 (median lethal concentration) for fish.

Table 1: Representative Aquatic Ecotoxicity Endpoints for Substituted Anilines (Hypothetical Data)

| Test Organism | Endpoint | Concentration (mg/L) | Exposure Duration |

| Pseudokirchneriella subcapitata (Green Algae) | 72h EC50 (Growth Inhibition) | Data not available | 72 hours |

| Daphnia magna (Water Flea) | 48h EC50 (Immobilization) | Data not available | 48 hours |

| Oncorhynchus mykiss (Rainbow Trout) | 96h LC50 (Mortality) | Data not available | 96 hours |

Note: This table is for illustrative purposes to show typical endpoints. No experimental data for this compound was found.

The assessment of terrestrial ecotoxicity involves evaluating the potential harm of a substance to soil-dwelling organisms and plants. Key indicator species often include earthworms (Eisenia fetida), soil microorganisms, and various plant species.

No terrestrial ecotoxicity data for this compound has been identified. However, studies on other aniline derivatives have been conducted. For instance, the toxicity of various fluoroanilines to the earthworm Eisenia veneta has been assessed using metabonomic techniques, which can identify biomarkers of toxicant exposure. The general approach for assessing the terrestrial toxicity of metals in life cycle assessments involves calculating the hazardous concentration affecting 50% of the species (HC50), which could be adapted for organic compounds.

A comprehensive terrestrial ecotoxicity assessment for this compound would investigate its effects on soil microbial respiration and nitrification, earthworm reproduction and survival, and the germination and growth of representative plant species.

Biodegradation and Environmental Fate Studies

The environmental fate of a chemical is determined by its persistence and mobility in various environmental compartments, such as soil, water, and air. Biodegradation is a key process that can mitigate the environmental impact of organic pollutants.

Research on the microbial degradation of fluorinated anilines suggests that the degree of fluorination significantly impacts their biodegradability. Studies on mono-, di-, and trifluoroanilines have shown that an increase in the number of fluorine substituents generally leads to a longer acclimatization period for microbial cultures and a slower degradation rate. For instance, the complete degradation of 4-fluoroaniline, 2,4-difluoroaniline, and 2,3,4-trifluoroaniline (B1293922) by a mixed bacterial culture required progressively longer enrichment times.

The microbial degradation of fluoroanilines can proceed through pathways involving hydroxylation and dehalogenation. For example, the degradation of 3,4-difluoroaniline (B56902) by Pseudomonas fluorescens has been shown to involve defluorination and the activity of catechol 1,2-dioxygenase. It is plausible that the biodegradation of this compound, if it occurs, would involve similar enzymatic processes, likely initiated by an initial attack on the aromatic ring by mono- or dioxygenase enzymes. The methyl group may also influence the position of enzymatic attack and the subsequent degradation pathway.